molecular formula C9H8ClNaO3 B1324561 Sodium 2-(3-chlorophenoxy)propanoate CAS No. 53404-22-1

Sodium 2-(3-chlorophenoxy)propanoate

Cat. No. B1324561
CAS RN: 53404-22-1
M. Wt: 222.6 g/mol
InChI Key: PQLKACKDEKQZLU-UHFFFAOYSA-M
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Description

Sodium 2-(3-chlorophenoxy)propanoate is a chemical compound with the molecular formula C9H8ClNaO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Sodium 2-(3-chlorophenoxy)propanoate consists of a sodium ion (Na+) bonded to six oxygen ligands provided by the carboxylates . The molecular weight of the compound is 222.6 .

Scientific Research Applications

Hydrodechlorination and Detoxification

The addition of sodium hydroxide (NaOH) to the liquid-phase hydrodechlorination (LPHDC) of dioxins, using 2-propanol as both a hydrogen donor and solvent over Pd/gamma-Al2O3, shows significant detoxification effects. The presence of NaOH helps maintain surface metal clusters on the support, avoiding the binding of carbon species to the active metal, leading to nearly 100% detoxification after a 3-hour reaction (Cobo, Conesa, & Montes de Correa, 2008).

Synthesis of Organic Compounds

Sodium 2-(3-chlorophenoxy)propanoate derivatives have been explored for the synthesis of various organic compounds, such as (3-(2′-ethoxyethoxy)propyl)lithium, which can act as an anion polymerization initiator with high yields (Feng, 2005).

Interaction with Saccharides

Studies on the interaction between sodium 3-(trihydroxygermyl)propanoate and monosaccharides have shown that this compound can form complexes with cis-diol structures of saccharides. This interaction suggests potential applications in understanding the physiological function of related organic germanium compounds (Shimada et al., 2015).

Fungicidal Activity

The synthesis and evaluation of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols revealed fungicidal activity. These compounds have potential applications in pharmacological and agrochemical screenings (Kuzenkov & Zakharychev, 2009).

Sulfonated Polyether Surfactants

The preparation of amphiphilic copolymers with sodium 3-chloro-2-hydroxy-1-propanesulfonate and 1-chloro-3-butoxy-2-propanol has applications in creating surfactants that dissolve in both polar and non-polar solvents, showing potential for use in various industrial and consumer products (Qing, 2006).

Electrochemical Degradation

An electrocatalytic reactor utilizing nano-MnOx loading porous Ti electrode as an anode for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce sodium 2,2,3,3-tetrafluoropropionate demonstrates the potential for green and selective oxidation processes (Wang et al., 2014).

Safety And Hazards

When handling Sodium 2-(3-chlorophenoxy)propanoate, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

sodium;2-(3-chlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3.Na/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLKACKDEKQZLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])OC1=CC(=CC=C1)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032660
Record name Cloprop-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(3-chlorophenoxy)propanoate

CAS RN

53404-22-1
Record name Cloprop-sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprop-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPROP-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3H74E3Q6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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